

NI-42 selectivity panel class IV bromodomains

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Compound Focus: NI-42

Cat. No.: S537137

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NI-42 Selectivity Panel Data

The table below summarizes the available quantitative data on **NI-42**'s interaction with Class IV bromodomains and its off-target activity.

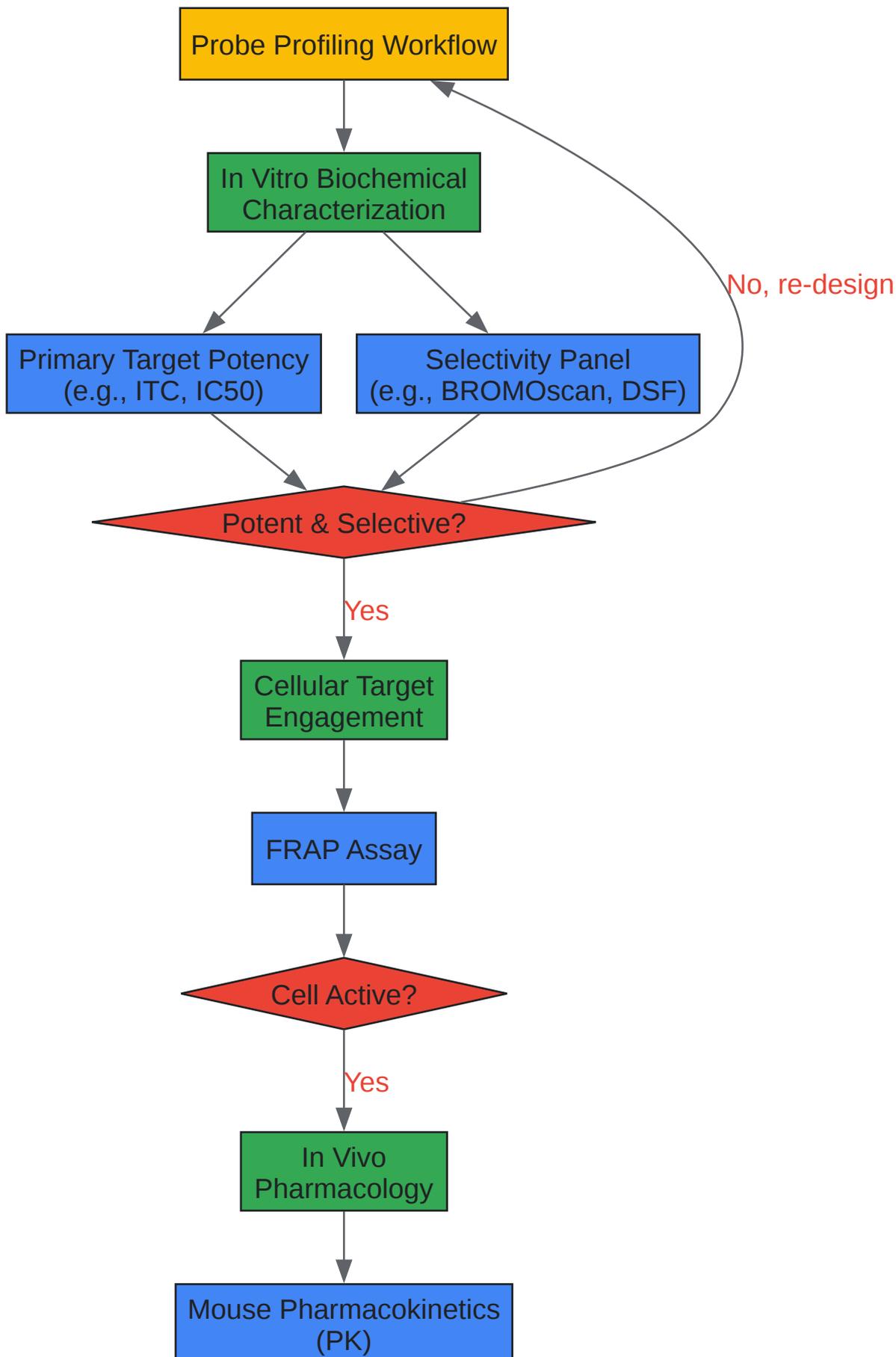
Target / Aspect	Potency Value	Potency Assay / Endpoint	Key Findings
BRPF1	Kd = 40 nM IC50 = 7.9 nM IC50 = 140 nM	ITC BROMOscan AlphaScreen	Primary target; potency is assay-dependent [1].
Selectivity vs. BRD7	IC50 = 82 nM	BROMOscan (Off-target)	~10-fold lower selectivity than BRPF1 [1].
Selectivity vs. BRD9	IC50 = 310 nM	BROMOscan (Off-target)	~20-40 fold lower selectivity than BRPF1 [1].
Selectivity vs. BRPF2	N/A	Differential Scanning Fluorimetry (DSF)	~6-fold lower selectivity than BRPF1 [1].
Selectivity vs. BRPF3	N/A	BROMOscan & DSF	Primary target (BRPF1) inhibitor also targets BRPF3 [1].
Selectivity vs. BRD4(1)	IC50 = 4,500 nM	BROMOscan	Excellent selectivity over this BET family bromodomain [1].
Ion Channel Panel (hERG)	45.6% inhibition at 30 µM	Eurofins CardiacProfile	Potential off-target activity to note [1].

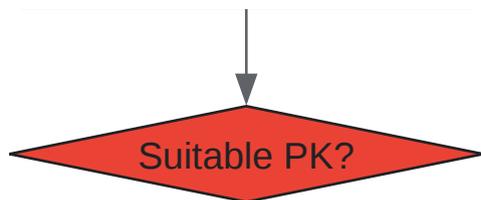
Experimental Protocols for Key Assays

The selectivity data for **NI-42** was generated using several established biochemical and biophysical techniques.

- **BROMOscan Assay:** This high-throughput screening platform uses a competition binding assay to quantify compound affinity. **NI-42** was tested against a panel of 48 bromodomains. The reported IC50 values represent the concentration of **NI-42** that displaces 50% of a reference binder from the bromodomain's acetyl-lysine binding pocket [1].
- **Differential Scanning Fluorimetry (DSF):** This method monitors the thermal stability of a protein. When a ligand binds, it often increases the protein's melting temperature (ΔT_m). For **NI-42**, all significant thermal stabilization ($\Delta T_m \geq 1^\circ\text{C}$) was confined to the Class IV bromodomain family, confirming excellent selectivity over other bromodomain classes [1].
- **Isothermal Titration Calorimetry (ITC):** This technique directly measures the heat released or absorbed during molecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (N), and thermodynamic profile. ITC was used to report the 40 nM Kd of **NI-42** for BRPF1 [1].

The following diagram illustrates the logical workflow for experimentally profiling a chemical probe like **NI-42**.





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Comparison with Alternative Chemical Probes

Evaluating **NI-42** requires comparison with other available tools. The table below outlines its position relative to other probes based on the gathered data.

Probe Name	Key Advantages	Key Limitations	Research Context
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| **NI-42** | • Favorable mouse PK for oral dosing [1]. • Good overall selectivity profile [1]. | • Moderate potency & cellular activity unclear [1]. • Inhibits multiple Class IV members [1]. | Potentially best for **in vivo** studies requiring chronic oral dosing [1]. | | **NI-57** | • Reported as the **preferred probe** for BRPF1/BRD1/BRPF3 [1]. • Commercially available [1]. | • Not yet published (as of 2017) [1]. | Likely the best choice for **cellular** studies [1]. | | **GSK6853** | • Higher potency and selectivity than **NI-42** [1]. | • Pharmacokinetics limited to intraperitoneal (IP) dosing [1]. | Suitable for studies where IP dosing is acceptable and high potency is needed [1]. |

Key Interpretive Notes for Researchers

- **Potency is Assay-Dependent:** The binding affinity (Kd) and inhibitory concentration (IC50) for **NI-42** against its primary target, BRPF1, vary based on the assay method [1]. It is crucial to cite the specific assay type alongside potency values.
- **Class IV Family Activity:** **NI-42** is an antagonist of BRPF1, BRD1, and BRPF3 [1]. Its selectivity within the Class IV family is moderate, so observed cellular phenotypes may result from inhibition of this group of targets rather than BRPF1 alone.
- **Consider NI-57:** Expert comments in the database strongly suggest that **NI-57** is the preferred and potentially more optimized chemical probe for cellular work targeting BRPF1/BRD1/BRPF3, though **NI-42** may retain value for specific in vivo applications due to its pharmacokinetic profile [1].

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References

1. Probe NI-42 [chemicalprobes.org]

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